Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its tert-butyl group, benzyloxycarbonyl-protected amino group, and azabicyclo[3.2.1]octane core. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[321]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials One common route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the azabicyclo[321]octane core through a series of cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography. The scalability of the synthesis is also considered, ensuring that the process can be carried out on a large scale without significant loss of efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: Nucleophilic substitution reactions can be employed to modify the tert-butyl ester group or other substituents on the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine form of the compound.
Scientific Research Applications
Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with enzymes or receptors. The azabicyclo[3.2.1]octane core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (1R,5S)-1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic core but differs in the substitution pattern, which can affect its reactivity and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the benzyloxycarbonyl protecting group but have different core structures, leading to variations in their chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct properties and reactivity.
Properties
Molecular Formula |
C20H28N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl (1R,5S,6R)-6-(phenylmethoxycarbonylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-15-10-7-11-17(22)16(12-15)21-18(23)25-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3,(H,21,23)/t15-,16-,17+/m1/s1 |
InChI Key |
RFYBGELPMCJZFP-ZACQAIPSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@@H](C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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